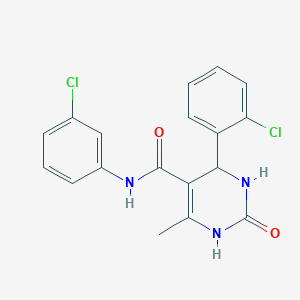

4-(2-chlorophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

The compound 4-(2-chlorophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine carboxamide derivative characterized by a tetrahydropyrimidine core substituted with two chlorophenyl groups, a methyl group, and a carboxamide linkage.

Properties

IUPAC Name |

4-(2-chlorophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2N3O2/c1-10-15(17(24)22-12-6-4-5-11(19)9-12)16(23-18(25)21-10)13-7-2-3-8-14(13)20/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIYKJJZCZMOKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=CC=C2Cl)C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2-chlorophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS No. 332373-18-9) is a pyrimidine derivative that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : C18H15Cl2N3O2

- Molecular Weight : 376.24 g/mol

- Structure : The compound features a tetrahydropyrimidine ring with chlorophenyl substituents, which are believed to contribute to its biological activity.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. The compound in focus has shown effectiveness against various bacterial strains:

The presence of chlorine atoms in the phenyl rings is thought to enhance the antimicrobial efficacy by increasing lipophilicity and enabling better membrane penetration.

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MGC-803 | 10.5 | Induces apoptosis |

| HeLa | 12.7 | Cell cycle arrest |

| MCF-7 | 9.8 | Cytotoxicity |

These findings suggest that the compound may interfere with critical cellular pathways involved in cancer progression, possibly through mechanisms such as apoptosis induction and cell cycle arrest at the G2/M phase .

The proposed mechanism of action for this compound involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. By disrupting this enzyme's function, the compound can lead to DNA damage and subsequent cell death in rapidly dividing cancer cells . Additionally, it may modulate signaling pathways associated with inflammation and apoptosis, further contributing to its therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of related pyrimidine compounds:

- Study on Antimicrobial Efficacy : A series of pyrimidine derivatives were synthesized and tested against common pathogens. The study found that modifications at specific positions on the pyrimidine ring significantly impacted antimicrobial activity, with certain derivatives showing enhanced potency against both Gram-positive and Gram-negative bacteria .

- Anticancer Research : In a comparative study of various pyrimidine derivatives, it was noted that those with halogen substitutions exhibited greater cytotoxic effects against cancer cell lines compared to their non-halogenated counterparts. This highlights the importance of structural modifications in enhancing biological activity .

Scientific Research Applications

Based on the search results, information on the applications of "4-(2-chlorophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide" is limited. However, the search results do provide information on related compounds and their applications, which may provide some insight.

Related Compounds and Applications

- Tetrahydropyrimidine derivatives A study synthesized tetrahydropyrimidine derivatives with halogenated benzyl derivatives and carboxylate linkages .

- Dihydropyrimidine derivatives Research has assessed the cytotoxic efficiency of pyrimidine-based derivatives against various cancer cell lines, revealing significant anticancer activity . One compound enhanced pro-apoptotic markers and caused cell cycle arrest in the HepG2 cell line . Another compound displayed an inhibitory profile against cancer cell lines, acting as an EGFR inhibitor . Further research developed Biginelli hybrids with heterocyclic moieties, with one compound showing strong inhibitory activity against tyrosine kinases VEGFR-2 and mTOR, also boosting caspase-3 and caspase-9 levels and increasing apoptosis in A549 cells .

- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates: These compounds have significant cytotoxic efficacy against human cancer cell lines .

Other related information

- Chemical Names and Identifiers: Information regarding the compound N-(2-chlorophenyl)-4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide can be found with the CAS number 332373-18-9 . This compound has a molecular weight of 376.2 g/mol .

*screening compound 4339-0457: Another similar compound, 4-(4-chlorophenyl)-6-methyl-N-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is available as a screening compound .

Summary Table

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing vs. In contrast, methoxy/ethoxy groups (e.g., ) increase polarity and hydrogen-bond acceptor capacity .

- Thioxo vs. oxo at C2 : Thioxo substitution () may alter ring conformation and tautomerism, affecting solubility and target interactions .

Physicochemical Properties

Comparative data for select analogs:

Key Trends :

- Chlorine substituents : Increase molecular weight and logP compared to methoxy/ethoxy analogs (e.g., : logP=3.26 vs. target compound’s estimated logP ~3.3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.